Hinesol

Description

Overview of Sesquiterpenoid Class in Phytochemistry

Sesquiterpenoids represent a large and diverse class of natural organic compounds, which are a major component of terpenoids. naturalproducts.netsemanticscholar.org These compounds are formally derived from three isoprene (B109036) units and have the molecular formula C15H30. oatext.com Found widely in plants, as well as in fungi and marine organisms, sesquiterpenoids are key subjects in the field of phytochemistry. oatext.comresearchgate.net They are known for their structural diversity, existing in acyclic, monocyclic, bicyclic, and tricyclic forms, which contributes to their wide range of biological activities. oatext.commdpi.com

Phytochemical studies have identified more than 160 different sesquiterpenes in the rhizomes of the Atractylodes DC. genus alone. semanticscholar.orgnih.gov This class is broadly categorized based on their carbon skeletons, with common types including eudesmane, guaiane, and spirovetivane. semanticscholar.orgnih.gov Sesquiterpenoids are often the main active ingredients in the essential oils of many medicinal plants and contribute significantly to their therapeutic properties, which include anti-inflammatory, anticancer, antibacterial, and antiviral effects. semanticscholar.orgresearchgate.net Their content in plants can be a critical factor in determining the quality and medicinal value of herbal products. peerj.com

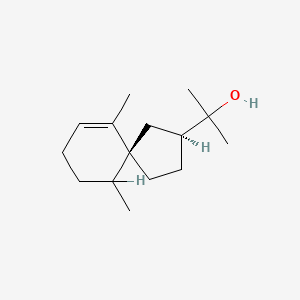

The Chemical Compound Hinesol (B1673248): Structural Classification and Research Significance

This compound is a naturally occurring sesquiterpenoid alcohol. ontosight.ainih.gov Structurally, it is classified as a spirovetivane-type sesquiterpenoid, characterized by a spiro[4.5]decane carbon skeleton. naturalproducts.netimsc.res.inresearchgate.net This unique bicyclic structure is a key feature that distinguishes it within the broader sesquiterpenoid class. naturalproducts.net this compound has gained considerable attention in scientific research due to its significant and varied biological activities. ontosight.aid-nb.info

The research significance of this compound stems from its potential as a therapeutic agent. nih.govmedchemexpress.com Studies have demonstrated its potent anticancer properties, showing that it can inhibit cell growth and induce apoptosis (programmed cell death) in various cancer cell lines, including human leukemia and non-small cell lung cancer. nih.govmedchemexpress.comcolab.ws Beyond oncology, this compound exhibits strong anti-inflammatory effects and has been investigated for its potential in treating inflammatory conditions. d-nb.infoffhdj.com Further research has pointed to its role in protecting against gastric ulcers and its potential neuroprotective functions. researchgate.netd-nb.infoscielo.br The compound's ability to modulate key cellular signaling pathways, such as the JNK and NF-κB pathways, is central to its observed pharmacological effects. nih.govmedchemexpress.com

Table 1: Chemical Profile of this compound

| Identifier | Value |

|---|---|

| Phytochemical Name | This compound |

| Synonyms | (-)-Hinesol, Agarospirol (B1665057) |

| Molecular Formula | C15H26O |

| Molecular Weight | 222.37 g/mol |

| CAS Number | 23811-08-7 |

| IUPAC Name | 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol |

| Chemical Class | Sesquiterpenoid |

| Subclass | Spirovetivane Sesquiterpenoid |

Historical Trajectory of this compound Discovery and Initial Investigations

This compound was first identified as a unique sesquiterpenoid isolated from the rhizome of Atractylodes lancea, a plant used in traditional Chinese medicine. nih.govresearchgate.nettargetmol.com It is a major component of the essential oil of this plant, in some cases comprising 5-9% of it. d-nb.infofrontiersin.org Initial investigations focused on characterizing the components of Atractylodes rhizomes and their pharmacological properties. In these early studies, this compound, along with other sesquiterpenoids like β-eudesmol and atractylon (B190628), was found to exert significant liver-protective effects in vitro.

Subsequent research also identified this compound in other natural sources, notably in agarwood, the resinous heartwood of Aquilaria species. nih.govnih.govscihorizon.com Early pharmacological screening revealed its effects on gastric functions, with studies showing it could inhibit the secretion of gastric juice in rats. scielo.br An important milestone in its early investigation was the discovery of its apoptosis-inducing activity in human leukemia HL-60 cells, which distinguished its cytotoxic effects from other related compounds like β-eudesmol. nih.govresearchgate.net These initial findings established this compound as a bioactive natural product and laid the groundwork for more detailed mechanistic studies.

Rationale and Scope of Current Academic Research on this compound

The rationale for current research on this compound is driven by its promising profile as a multi-target therapeutic agent, making it a valuable candidate for drug development. nih.govmedchemexpress.comresearchgate.net The scope of contemporary academic investigation is broad, covering its applications in oncology, immunology, and gastroenterology. d-nb.inforesearchgate.net A primary focus is on elucidating the precise molecular mechanisms behind its potent antitumor effects. colab.wsresearchgate.net For instance, research has demonstrated that this compound induces cell cycle arrest and apoptosis in non-small cell lung cancer by downregulating the MEK/ERK and NF-κB signaling pathways. medchemexpress.comcolab.wsresearchgate.net

Current studies also explore its anti-inflammatory properties, investigating how it modulates inflammatory cytokine expression. ffhdj.com There is growing interest in its therapeutic potential for kidney disease, with recent studies showing that this compound can improve glomerular injuries in a mouse model of IgA nephropathy by reducing the expression of complement component 3 (C3). ffhdj.com Furthermore, research into the biosynthesis of this compound in plants like Atractylodes lancea and Aquilaria sinensis is underway to understand how its production is regulated, which could pave the way for biotechnological production of the compound. peerj.comnih.govnih.gov In silico studies and molecular networking are also being used to identify its molecular targets and signaling pathways, further supporting its potential as a treatment for complex diseases like cholangiocarcinoma. nih.gov

Table 2: Summary of Key Research Findings for this compound

| Area of Study | Key Research Finding | Citation(s) |

|---|---|---|

| Oncology | Induces apoptosis and inhibits cell proliferation in human leukemia (HL-60) and non-small cell lung cancer (A549, NCI-H1299) cells. | nih.govresearchgate.netmedchemexpress.comresearchgate.net |

| Modulates key signaling pathways, including JNK, MEK/ERK, and NF-κB, to exert its antitumor effects. | nih.govmedchemexpress.comresearchgate.net | |

| Anti-inflammatory | Exhibits anti-inflammatory effects and can suppress the expression of induced inflammatory cytokines. | d-nb.infoffhdj.com |

| Gastroenterology | Shows an anti-gastric ulcer effect through the inhibition of H+, K+-ATPase activity. | researchgate.netd-nb.info |

| Nephrology | Ameliorates glomerular injuries in a mouse model of IgA nephropathy. | ffhdj.com |

| Hepatology | Demonstrates a significant liver-protective (antihepatotoxic) effect in vitro. | |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

2-[(3S,5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12?,13-,15+/m0/s1 |

InChI Key |

ICWHTQRTTHCUHW-RGPPAHDHSA-N |

SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C |

Isomeric SMILES |

CC1CCC=C([C@]12CC[C@@H](C2)C(C)(C)O)C |

Canonical SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C |

Synonyms |

2R-(2alpha,5beta)(R*)-isomer of hinesol agarospirol hinesol |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Hinesol

Botanical Sources and Phytogeographical Distribution

Hinesol (B1673248) has been identified in the essential oils of several medicinal and aromatic plants, with a notable presence in species belonging to the Atractylodes genus.

This compound in Atractylodes Species (e.g., Atractylodes lancea, Atractylodes chinensis)

The genus Atractylodes (Compositae) comprises perennial herbs primarily distributed in East Asia nih.gov. The dried rhizomes of Atractylodes plants, particularly Atractylodes lancea and Atractylodes chinensis, are significant sources of this compound and are used in traditional Chinese and Japanese medicines nih.govplos.orgresearchgate.net. Atractylodes lancea, known as "Cangzhu" in China and "So-Jutsu" in Japan, is widely distributed in East Asia, including central China plos.org. Atractylodes chinensis is also used as a traditional Chinese medicine nih.gov.

This compound is considered one of the major active components in the essential oil of Atractylodes lancea rhizomes plos.orgfrontiersin.orgnih.gov. Its content in A. lancea rhizomes can range from 5% to 9% frontiersin.org. Along with β-eudesmol, atractylon (B190628), and atractylodin (B190633), this compound is one of the most abundant and widely reported compounds in the essential oil of A. lancea rhizomes nih.gov. These sesquiterpenoids are considered the major bioactive agents in the essential oil frontiersin.org.

Geographical origin significantly influences the chemical composition of Atractylodes lancea rhizomes, leading to different chemotypes frontiersin.orgnih.gov. Studies using GC-MS and chemical pattern recognition analysis have classified A. lancea from different regions in China into distinct groups based on their essential oil composition nih.gov. For instance, a "Hubei Chemotype" (HBA), mainly found in the south-central region of China (including Hubei, Anhui, and Shaanxi provinces), is characterized by high contents of β-eudesmol and this compound, with lower levels of atractylodin and atractylon frontiersin.orgnih.gov. In contrast, the "Maoshan Chemotype" from northern regions exhibits high levels of atractylodin and atractylon frontiersin.orgnih.gov. This geographical differentiation highlights the variability in this compound content depending on the plant's origin nih.gov.

Interactive Table 1: Relative Content of Major Essential Oil Components in Atractylodes lancea Chemotypes

| Chemotype | Region (Example Provinces) | This compound (%) (Average Relative Content) | β-Eudesmol (%) (Average Relative Content) | Atractylon (%) (Average Relative Content) | Atractylodin (%) (Average Relative Content) |

| Hubei (HBA) | Hubei, Anhui, Shaanxi, W. Henan | High (e.g., 29.67-43.70) nih.gov | High (e.g., 27.30-30.19) nih.gov | Low (e.g., <30 in some areas) nih.gov | Low (e.g., <10 in some areas) nih.gov |

| Maoshan (MA) | Jiangsu, Shandong, Shanxi, Hebei, Inner Mongolia | Lower | Lower | High (e.g., >30) nih.gov | High (e.g., >10) nih.gov |

Note: Percentage values are approximate relative contents based on GC-MS analysis and may vary depending on specific study and sample origin.

Atractylodes chinensis is also known to contain this compound, along with atractylodin and β-eudesmol, often in high contents nih.govnih.gov.

This compound in Other Medicinal and Aromatic Plants (e.g., Annona sylvatica, Thymus vulgaris, Psidium guajava, Populus species, Prostanthera species, Lomatium species)

While Atractylodes species are significant sources, this compound has also been reported in other plant species, contributing to the broader understanding of its natural distribution. Although specific detailed data on this compound content in all these plants might be less extensive than for Atractylodes, its presence indicates a wider occurrence in the plant kingdom.

This compound has been reported in Magnolia officinalis, Valeriana officinalis, and other organisms nih.gov. It is also found in Aquilaria sinensis (agarwood), where it is catalyzed by the sesquiterpene synthase TPS12 nih.govpeerj.com.

The presence of this compound in various plant families and genera underscores its role as a component of plant essential oils and secondary metabolites.

Biosynthetic Pathways and Genetic Control of this compound Production

The biosynthesis of sesquiterpenoids like this compound in plants is a complex process involving multiple enzymatic steps, primarily originating from central metabolic pathways.

Putative Biosynthetic Routes to this compound within Sesquiterpenoid Metabolism

Sesquiterpenes are fifteen-carbon compounds derived from three isoprene (B109036) units ctdbase.org. Their biosynthesis in plants originates from the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) mdpi.com. These C5 units are produced through two distinct cytosolic and plastidial pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids nih.govmdpi.com. While physically separated, these pathways exhibit molecular and metabolic interactions mdpi.com.

Farnesyl diphosphate (FPP), a C15 precursor for sesquiterpenes, is primarily synthesized in the cytosol via the MVA pathway nih.gov. FPP then serves as the substrate for sesquiterpene synthases (TPSs), which catalyze the formation of diverse sesquiterpene skeletons peerj.com. The structural diversity of terpenoids is largely attributed to the variety within the terpene synthase gene family peerj.com.

The specific biosynthetic route leading to this compound involves the cyclization and rearrangement of FPP, catalyzed by specific sesquiterpene synthases. For instance, in Aquilaria sinensis, the sesquiterpene synthase TPS12 has been shown to catalyze the formation of this compound from FPP, alongside other products like β-farnesene, nerolidol, and γ-eudesmol nih.govpeerj.com.

A putative sesquiterpenoid biosynthetic pathway has been proposed, involving the mevalonate and 2-C-methyl-d-erythritol-4-phosphate pathways, sesquiterpene synthase, cytochrome P450, and the peroxisome pathway researchgate.net. Enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), and hydroxymethylglutaryl-CoA reductase (HMGR) play significant roles in these precursor pathways mdpi.comresearchgate.net.

Genetic Determinants and Heritability of this compound Content in Plants

The production levels of this compound in plants are significantly influenced by genetic factors plos.orgresearchgate.netnih.govnih.govnih.gov. Studies on Atractylodes lancea have demonstrated high broad-sense heritability for this compound content, indicating that genetic makeup plays a strong role in determining the amount of this compound produced plos.orgnih.govnih.govnih.gov. Broad-sense heritability values for this compound content in A. lancea have been reported to be as high as 0.77 plos.orgnih.gov. Similarly, the heritability of the β-eudesmol/hinesol content ratio in A. lancea is also high, suggesting that the relative proportions of these closely related sesquiterpenoids are under strong genetic control researchgate.netnih.govnih.govresearchgate.net.

Genome-wide association studies in Atractylodes lancea have identified candidate genes potentially correlated with this compound levels. For example, the gene AlAAHY1 has been suggested to play a key role in modulating this compound content, with different haplotypes of this gene being related to variations in this compound levels oup.com.

Transcriptome analysis in Atractylodes chinensis has identified genes related to terpenoid biosynthesis, including potential sesquiterpene synthase genes expressed in the rhizome that could be involved in the biosynthesis of major sesquiterpenes like this compound mdpi.comnih.gov. Enzymes such as HMGR, DXR, and FPPS (farnesyl pyrophosphate synthase), which regulate sesquiterpenoid synthesis, have been found to be significantly upregulated under certain conditions in Atractylodes lancea researchgate.net.

The high heritability of this compound content suggests that selective breeding and clonal propagation can be effective strategies for developing Atractylodes lancea populations with consistently high levels of this compound plos.orgnih.govnih.govnih.gov.

Environmental and Genotype-Environment Interactions Influencing this compound Accumulation

While genetic factors are highly influential, environmental conditions also play a role in the accumulation of this compound in plants plos.orgnih.govnih.govsemanticscholar.orgd-nb.infomaxapress.com. Factors such as cultivation location and year have been shown to cause significant differences in this compound content in Atractylodes lancea plos.orgnih.govsemanticscholar.org. Climatic and soil conditions, including mean temperature and accumulated rainfall, can vary between locations and influence the accumulation of essential oil compounds like this compound plos.orgnih.gov. Biological and abiotic stresses, potentially mediated by plant hormones, can also affect this compound content plos.orgnih.govresearchgate.net.

Studies have investigated the interaction between genotype and environment (G × E interaction) on this compound content plos.orgresearchgate.netnih.govnih.govnih.govsemanticscholar.org. While significant G × E interactions have been observed for this compound content in Atractylodes lancea, the effects of genotype are often reported as stronger than those of environmental factors like cultivation location and year plos.orgresearchgate.netnih.govnih.govnih.gov. Low qualitative interactions between genotype and location for this compound content have been noted plos.orgsemanticscholar.org. This suggests that although the absolute levels of this compound may vary with the environment, the relative ranking of different genotypes in terms of this compound content tends to remain consistent across different environments plos.org.

Environmental factors such as light intensity can also influence sesquiterpenoid synthesis and accumulation. Mild shading, for instance, has been shown to promote the synthesis and accumulation of sesquiterpenoids, including this compound and β-eudesmol, in Atractylodes lancea by regulating photosynthesis and phytohormones researchgate.net. Drought stress has been shown to affect the expression of genes involved in sesquiterpenoid biosynthesis in Atractylodes chinensis nih.gov.

Understanding the interplay between genetic and environmental factors is crucial for optimizing the cultivation of medicinal plants like Atractylodes species to ensure stable and high-quality production of valuable compounds such as this compound plos.orgnih.govnih.govnih.gov.

Interactive Table 2: Influence of Genetic and Environmental Factors on this compound Content in Atractylodes lancea

| Factor | Influence on this compound Content | Notes | Source(s) |

| Genotype | Strong Influence | High broad-sense heritability reported (e.g., 0.77). | plos.orgnih.govnih.govnih.gov |

| Cultivation Location | Significant Difference | Variations in climatic and soil conditions. | plos.orgnih.govsemanticscholar.org |

| Cultivation Year | Significant Difference | Interannual variability. | plos.orgnih.gov |

| Genotype × Location | Significant Interaction | Mean squares of genotype lower than location in some studies. | plos.orgsemanticscholar.org |

| Genotype × Year | Significant Interaction | Mean squares of genotypes higher than year in some studies. | plos.org |

| Light Intensity | Influences accumulation | Mild shading can promote sesquiterpenoid synthesis. | researchgate.net |

| Drought Stress | Affects gene expression | Influences genes in sesquiterpenoid biosynthesis pathway. | nih.gov |

Note: The degree of influence and interaction may vary depending on the specific study and conditions.

Chemical Synthesis and Stereochemical Characterization of Hinesol

Total Synthesis Methodologies for Hinesol (B1673248) and its Stereoisomers

The intricate architecture of this compound, a spirovetivane sesquiterpene, has presented a formidable challenge to synthetic organic chemists. The pursuit of its total synthesis has led to the development of a variety of innovative strategies, each contributing to the broader field of complex molecule construction. These approaches have not only enabled access to this compound and its stereoisomers but have also provided valuable insights into the stereochemical nuances of the spirovetivane framework.

Early Synthetic Approaches to the Spirovetivane Skeleton

Early forays into the synthesis of the spirovetivane skeleton laid the groundwork for subsequent, more refined strategies. These initial efforts were characterized by their ingenuity in constructing the signature spiro[4.5]decane core. A notable example involves a base-catalyzed reverse Prins reaction, which was employed in the spirocyclization step during the synthesis of this compound. rsc.org Another foundational approach utilized the Robinson annulation, a classic ring-forming reaction, to build the cyclohexenone portion of the spirovetivane framework. nih.gov These pioneering syntheses, while often lengthy and non-stereoselective, were crucial in establishing the feasibility of constructing such complex carbocyclic systems and paved the way for the development of more efficient and stereocontrolled methods. rsc.orgnih.gov

One of the early total syntheses of (±)-hinesol and its epimer, (±)-epithis compound, involved a multi-step sequence starting from a tricyclic ketal ketone. cdnsciencepub.com This lengthy process highlighted the challenges associated with controlling the stereochemistry at the spirocenter and other chiral centers within the molecule. cdnsciencepub.com The identity of epithis compound with agarospirol (B1665057) was also confirmed through the formation of a common epoxide. cdnsciencepub.com These early endeavors underscored the need for more direct and stereoselective methods for assembling the spirovetivane skeleton.

Phosphine-Catalyzed Cycloaddition Strategies in this compound Synthesis

A significant advancement in the synthesis of this compound came with the application of phosphine-catalyzed cycloaddition reactions. nih.govacs.org This strategy provided a highly efficient and stereoselective means of constructing the spirovetivane core. nih.govacs.org Specifically, a [3+2] cycloaddition reaction between an allenoate or an alkynecarboxylate and a cyclic enone, catalyzed by a phosphine, proved to be a powerful tool for assembling the spiro[4.5]decane skeleton. nih.govacs.orgacs.org

In a landmark synthesis, the skeleton of cis-spirovetivanes was constructed in a single step with high stereoselectivity through the phosphine-catalyzed [3+2] cycloaddition of tert-butyl 2,3-butadienoate with 3-methyl-2-methylenecyclohexanone. nih.govacs.orgacs.org This key cycloaddition step set the stage for the first highly efficient total synthesis of the natural product (–)-hinesol. nih.govacs.orgacs.org The use of a bulky tert-butyl group on the three-carbon component was found to greatly improve the regioselectivity of the cycloaddition. acs.org This methodology represents a significant step forward in the synthesis of spiro carbocycles and has been instrumental in making this compound and related compounds more accessible for further study. nih.govacs.orgacs.org

The power of this approach lies in its ability to rapidly and efficiently construct the spiro carbocyclic skeleton with excellent control over the relative stereochemistry. nih.govacs.orgacs.org The resulting keto ester from the cycloaddition serves as a versatile intermediate that can be elaborated to afford this compound through a series of standard transformations. acs.org This phosphine-catalyzed cycloaddition strategy stands as a testament to the ongoing innovation in synthetic methodology and its impact on the synthesis of complex natural products.

Photochemical Reactions and Rearrangements in this compound Synthesis (e.g., Retro-Benzilic Acid Rearrangement)

Photochemical reactions and rearrangements have also been harnessed as powerful tools in the synthesis of this compound and its isomers. oup.com These methods often allow for the construction of complex molecular architectures that would be difficult to achieve through traditional thermal reactions. A particularly elegant example is the use of a retro-benzilic acid rearrangement in a total synthesis of (±)-hinesol and (±)-agarospirol. oup.com

This synthesis commenced with a highly stereoselective photoaddition of methyl 2,4-dioxopentanoate to 1,5-dimethyl-6-methylene-1-cyclohexene. oup.com The resulting proto-photocycloadduct then underwent a mild base-catalyzed retro-benzilic acid rearrangement to furnish a spiro[4.5]decenedione derivative. oup.com This key rearrangement step efficiently constructed the spirocyclic core of the target molecules. Subsequent reductive elimination of the α-dicarbonyl function and a C1-homologation completed the synthesis of (±)-hinesol and (±)-agarospirol. oup.com

Another notable photochemical approach involves an intramolecular photocycloaddition to establish the quaternary spirocenter. capes.gov.br This strategy, coupled with a radical fragmentation-rearrangement reaction, has been successfully applied to the total synthesis of the spirovetivane phytoalexin (±)-lubiminol. capes.gov.br These examples highlight the utility of photochemical methods in forging intricate carbon skeletons and accessing complex natural products like this compound.

Stereocontrolled Synthesis of this compound and Epithis compound

Achieving stereocontrol in the synthesis of this compound and its diastereomer, epithis compound (also known as agarospirol), has been a central theme in the synthetic efforts targeting these molecules. cdnsciencepub.comethz.ch The presence of multiple stereocenters, including the challenging quaternary spirocenter, necessitates the use of highly stereoselective reactions.

One of the early stereoselective syntheses of (±)-epithis compound (agarospirol) was reported in 1970. ethz.ch A more comprehensive study later detailed the total synthesis of both (±)-hinesol and (±)-epithis compound, showcasing a strategy that allowed for the preparation of both diastereomers from a common intermediate. cdnsciencepub.com This work was crucial in establishing the stereochemical relationship between these two natural products. cdnsciencepub.com

Later syntheses have built upon these foundations, incorporating more modern and efficient methods for stereocontrol. For instance, a strategy involving an acid-catalyzed rearrangement of an endo alcohol, followed by an oxidative cleavage to generate the spiro-system, was developed for the total synthesis of (±)-hinesol and (±)-10-epi-hinesol. rsc.org The stereocontrolled synthesis of precursors to various diastereomeric hexoses has also been leveraged in the synthesis of this compound, demonstrating the transfer of stereochemical information from well-defined chiral building blocks. academictree.org These approaches, which often rely on substrate control or the use of chiral auxiliaries and catalysts, have been instrumental in achieving the synthesis of specific stereoisomers of this compound in a predictable and controlled manner. rsc.orgacademictree.org

Construction of Spiro[4.5]decane and Eremene Systems in this compound Synthesis

The construction of the characteristic spiro[4.5]decane ring system is the cornerstone of any this compound synthesis. tandfonline.com Various methodologies have been developed to this end, each with its own set of advantages and challenges. The close biogenetic relationship between the eremophilane (B1244597) and spirovetivane sesquiterpenes has inspired synthetic strategies that mimic this natural connection. nih.gov

One efficient strategy for the construction of the spiro[4.5]decane system involves an acid-catalyzed rearrangement of an endo alcohol, followed by an oxidative cleavage to generate the spiro-system. rsc.org This methodology has been successfully applied to the total synthesis of (±)-hinesol and (±)-10-epi-hinesol. rsc.org Another approach utilizes a silicon-guided, acid-promoted rearrangement of a 1-trimethylsilyl-4,5-epoxyeudesmane derivative. nih.govacs.orgacs.org This key step, starting from the natural product santonin, yields a spiro[4.5]decanediol intermediate that serves as a versatile precursor for various spirovetivane sesquiterpenes. nih.govacs.orgacs.org

The synthesis of eremene systems, which are structurally related to the spirovetivanes, has also been explored in the context of this compound synthesis. rsc.org The development of methods to construct both the spiro[4.5]decane and eremane frameworks from common intermediates highlights the versatility of these synthetic strategies. rsc.org These approaches not only provide access to this compound but also to a range of other structurally related natural products, allowing for a broader investigation of their chemical and biological properties.

Stereochemical Investigations and Absolute Configuration Assignment

The determination of the precise three-dimensional arrangement of atoms in this compound, its absolute configuration, has been a subject of significant investigation. nibiohn.go.jpresearchmap.jpnih.gov Early studies focused on chemical correlation and spectroscopic methods to elucidate the relative stereochemistry of the molecule. nih.gov The total synthesis of this compound and its stereoisomers played a crucial role in confirming these stereochemical relationships. nih.gov

The absolute configuration of this compound was ultimately established through a combination of chemical degradation, spectroscopic analysis, and X-ray crystallography of derivatives. nibiohn.go.jpresearchmap.jp These studies revealed the specific (R) or (S) designation for each of the chiral centers in the molecule. nih.govlibretexts.org The IUPAC name for the naturally occurring (-)-hinesol, which reflects its absolute stereochemistry, is 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol. nih.gov

Spectroscopic Analysis for Stereochemical Elucidation

The determination of the complex three-dimensional structure of this compound, a spirocyclic sesquiterpenoid, relied heavily on spectroscopic analysis. While early structural hypotheses were based on degradation studies and biogenetic considerations, modern spectroscopic techniques were crucial for the definitive elucidation and confirmation of its relative and absolute stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been a powerful tool for determining the stereochemistry of complex organic molecules like this compound. leibniz-fmp.dewordpress.com

The general workflow for structure solving involves using mass spectrometry (MS) to determine the molecular formula and infrared (IR) spectroscopy to identify functional groups. wordpress.com Subsequently, 1D and 2D NMR experiments are used to piece together the carbon framework and deduce the relative positions of substituents. wordpress.com For stereochemistry, specific NMR parameters are key:

Nuclear Overhauser Effect (NOE): NOE data reveals the spatial proximity between protons. By identifying which protons are close to each other, the relative configuration of stereocenters can be assigned.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This information helps to define the stereochemical relationships between adjacent protons. wordpress.com

Advanced Techniques: In modern analysis, anisotropic parameters such as Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs) measured in weakly aligning media can provide long-range structural information, enabling the precise determination of the relative configuration of molecules that are challenging to analyze by other methods. leibniz-fmp.de Computational methods, such as DP4+ analysis which compares experimental NMR data with quantum mechanically calculated shifts for all possible diastereomers, have also become indispensable for assigning stereochemistry with high confidence. rsdjournal.org

While the initial structural work on this compound in the 1960s utilized the NMR and IR techniques available at the time, the principles remain the same. The total synthesis of this compound was ultimately undertaken to provide unequivocal proof of the stereochemical assignments that had been proposed based on spectroscopic data and chemical correlations. acs.orgnih.gov

Stereochemical Relationships with Structurally Related Sesquiterpenoids (e.g., β-Vetivone, Agarospirol)

The stereochemistry of this compound is intricately linked to that of other spiro[4.5]decane sesquiterpenoids, most notably β-vetivone and agarospirol. These relationships were established through chemical correlation, where one compound is converted into another through a series of chemical reactions, thereby proving their stereochemical connection.

A pivotal study successfully correlated this compound with β-vetivone. jst.go.jp By chemically transforming this compound into the enantiomer (mirror image) of natural β-vetivone, the absolute configurations of both sesquiterpenoids were definitively established. jst.go.jpsemanticscholar.org This chemical link was a cornerstone in confirming the structural class of these molecules, which had been a subject of debate. acs.org

The relationship between this compound and agarospirol is that of epimers; they differ in the stereochemistry at one specific carbon center. Agarospirol is also known as epithis compound. cdnsciencepub.com This connection has been confirmed through total synthesis, where synthetic routes designed to produce this compound often yield agarospirol as a co-product. jst.go.jpjlu.edu.cn For instance, one synthesis produced (±)-hinesol and (±)-agarospirol simultaneously via a common precursor. jst.go.jp In another key experiment, the identity of epithis compound and agarospirol was unequivocally confirmed by converting both compounds into a common epoxide derivative, demonstrating their close structural and stereochemical relationship. cdnsciencepub.com

| Compound Pair | Relationship | Method of Correlation | Reference |

| This compound & β-Vetivone | Enantiomeric relationship established | Chemical synthesis of enantiomeric β-vetivone from this compound. | jst.go.jp |

| This compound & Agarospirol | Epimers (Agarospirol is epithis compound) | Simultaneous synthesis and conversion to a common epoxide derivative. | cdnsciencepub.comjst.go.jp |

Chemical Derivatization and Analog Synthesis of this compound

The chemical derivatization of this compound and the synthesis of its analogs have been central to both its structural elucidation and the development of efficient total synthesis pathways. Derivatization involves chemically modifying a functional group to aid in analysis or separation, while analog synthesis creates structurally similar molecules.

A clear example of derivatization for analytical purposes is the separation of this compound and its epimer, agarospirol. In one improved total synthesis that produced a mixture of the two, the hydroxyl group of each compound was reacted with phenylisocyanate to form the corresponding phenylurethane derivatives. jlu.edu.cn These new derivatives had different physical properties, which allowed them to be separated from each other. Subsequently, the phenylurethane group was removed to yield the pure, separated (±)-hinesol and (±)-agarospirol. jlu.edu.cn Similarly, the conversion of both this compound and agarospirol to a single epoxide derivative was used to confirm their epimeric relationship. cdnsciencepub.com

The total synthesis of this compound itself is a prime example of analog synthesis, where a series of intermediate compounds (analogs) are created sequentially to build the final target molecule. Key transformations in various syntheses include:

Spiro-annulation: Creating the characteristic spiro[4.5]decane carbon skeleton from non-spirocyclic precursors. jst.go.jp

Functional Group Interconversion: The conversion of a ketone to a methylene (B1212753) group, or the transformation of a vinylic group into an isopropyl alcohol moiety. acs.org

Grignard Reactions: The addition of a methyl group to a ketone using methyl magnesium bromide to generate a tertiary alcohol, a key step in constructing the final structure of this compound. jlu.edu.cn

These synthetic intermediates and derivatives are crucial analogs that enable chemists to control the stereochemistry at each step and ultimately achieve the total synthesis of the complex natural product. acs.orgresearchgate.net

| Process | Reagents/Reaction Type | Purpose | Reference |

| Derivatization | Phenylisocyanate | Formation of phenylurethane isomers to facilitate the separation of this compound and agarospirol. | jlu.edu.cn |

| Derivatization | Epoxidation | Formation of a common epoxide from both this compound and agarospirol to confirm their epimeric relationship. | cdnsciencepub.com |

| Analog Synthesis | Grignard Reaction (e.g., CH₃MgBr) | Addition of a methyl group to a ketone to form the tertiary alcohol moiety of this compound. | jlu.edu.cn |

| Analog Synthesis | Fragmentation Reaction | Base-induced fragmentation of a mesylate to generate the spiro[4.5]decane ring system. | acs.org |

Biotransformation and Mechanistic Enzymology of Hinesol

Microbial Biotransformation of Hinesol (B1673248)

Microbial biotransformation of sesquiterpenoids has garnered attention for its potential to generate novel compounds with enhanced biological activities researchgate.net.

Biocatalytic Conversions by Fungi (e.g., Aspergillus niger, Aspergillus cellulosae)

Studies have demonstrated the ability of fungal species, including Aspergillus niger and Aspergillus cellulosae, to biotransform this compound nih.govresearchgate.netresearchgate.netresearchmap.jpamanote.comamanote.comdntb.gov.ua. Aspergillus niger is a well-characterized filamentous fungus known for its diverse biotransformation capabilities on various organic compounds, including terpenoids researchgate.netresearchgate.netfrontiersin.orgnih.govinspq.qc.ca.

Research on the biotransformation of this compound isolated from Atractylodes lancea by Aspergillus niger and Aspergillus cellulosae IFO 4040 has been conducted. A. niger readily converted this compound into multiple compounds, while A. cellulosae also yielded biotransformation products nih.gov.

Identification and Characterization of Biotransformation Products

The biotransformation of this compound by Aspergillus niger has been shown to produce a range of compounds. In one study, A. niger converted this compound (compound 1) into eight other compounds (compounds 2-9) nih.gov. Aspergillus cellulosae biotransformed this compound into two compounds (compounds 10 and 11) nih.gov. The stereostructures of these biotransformation products were determined using techniques such as high-resolution NMR spectral analysis, X-ray crystallographic analysis, and chemical reactions like epoxidation nih.gov.

Detailed structural information on the specific metabolites produced by A. niger and A. cellulosae from this compound is crucial for understanding the biotransformation pathways. While the search results indicate the identification and characterization of these products nih.gov, specific names or detailed structures of all nine and two compounds were not fully available in the provided snippets. However, the methodology involving NMR and X-ray crystallography highlights the rigorous approach taken to elucidate these structures nih.gov.

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of organic compounds by microorganisms is catalyzed by enzymes slideshare.netwikilectures.eu. Fungi possess a diverse enzymatic machinery capable of metabolizing a wide range of substrates nih.govelte.hu.

Characterization of Enzymes Mediating this compound Biotransformation

Fungal enzymes involved in biotransformation often include oxidoreductases, such as cytochrome P450 monooxygenases, peroxidases, and laccases nih.govnih.govwikipedia.orgmdpi.com. These enzymes can introduce hydroxyl groups, modify functional groups, and cleave bonds in substrate molecules slideshare.netwikipedia.org. While the search results confirm that Aspergillus niger and Aspergillus cellulosae mediate the biotransformation of this compound enzymatically nih.govresearchgate.net, specific details on the characterization of the individual enzymes directly responsible for each step in this compound's metabolic pathway by these fungi were not explicitly detailed in the provided snippets. However, the general enzymatic capabilities of Aspergillus species in metabolizing terpenoids and other organic compounds through reactions like hydroxylation and oxidation are well-documented researchgate.netresearchgate.netslideshare.net.

Comparative Studies of Metabolic Pathways (e.g., this compound vs. β-Eudesmol)

This compound and β-eudesmol are both sesquiterpenoid alcohols found in plants like Atractylodes lancea nih.govfoodb.cathegoodscentscompany.comnih.govmaxapress.comfrontiersin.org. They are structurally related but differ in their spiro or bicyclic skeletons foodb.cathegoodscentscompany.com. Comparative studies of their metabolic pathways can provide insights into the substrate specificity of the enzymes involved and the factors influencing the biotransformation outcomes.

While direct comparative studies detailing the step-by-step enzymatic metabolism of this compound versus β-eudesmol by the same microbial system were not extensively detailed in the provided search results, both compounds are recognized as key sesquiterpenoids in A. lancea, and their presence and relative abundance are used to differentiate chemotypes maxapress.comfrontiersin.org. Research indicates that the biosynthesis of these sesquiterpenoids in plants involves enzymes like farnesyl pyrophosphate synthase (FPPS) and terpene synthases (TPS) maxapress.com. The accumulation of this compound and β-eudesmol in A. lancea can be influenced by factors such as inoculation with endophytic fungi and the signaling molecule jasmonic acid, which affects the expression of genes for key enzymes like HMGR nih.govmaxapress.com.

Molecular and Cellular Mechanistic Studies of Hinesol

Modulation of Intracellular Signaling Cascades by Hinesol (B1673248)

This compound has been shown to influence several key signaling pathways that are crucial for cell survival, proliferation, and inflammation. These interactions are central to its observed biological activities.

Research has demonstrated that this compound can induce the activation of the c-Jun N-Terminal Kinase (JNK) signaling pathway in human leukemia HL-60 cells. nih.gov The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is responsive to various stress stimuli and plays a critical role in cellular processes such as apoptosis and inflammation. nih.govnih.govnih.gov The activation of JNK by this compound is observed to occur prior to the onset of apoptosis, suggesting a causal link between JNK signaling and the induction of programmed cell death in these malignant cells. nih.gov This targeted activation of a pro-apoptotic pathway highlights a key mechanism of this compound's anticancer potential.

In contrast to its effect on the JNK pathway, this compound has been found to downregulate the MEK/ERK signaling pathway in non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H1299. nih.gov The MEK/ERK pathway, another branch of the MAPK signaling cascade, is primarily associated with cell proliferation and survival. researchgate.net By decreasing the phosphorylation of mitogen-activated protein kinase (MEK) and extracellular signal-regulated kinase (ERK), this compound effectively inhibits this pro-survival pathway. nih.gov This inhibitory action on MEK/ERK signaling contributes to the suppression of cancer cell proliferation. nih.gov

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway in non-small cell lung cancer cells. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is often implicated in cancer development and progression. Mechanistic studies revealed that this compound decreases the phosphorylation of IκBα and the p65 subunit of NF-κB. nih.gov This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include proteins involved in cell survival and inflammation. The inhibition of this pathway is a significant component of this compound's anti-tumor effects. nih.gov

Currently, there is a lack of specific research findings directly implicating the involvement of Src-mediated pathways in the cellular actions of this compound. While Src family kinases are known to be crucial in various signaling pathways that control cell growth, migration, and survival, their direct interaction with or modulation by this compound has not been detailed in the available scientific literature.

Cellular Responses and Phenotypic Alterations Induced by this compound

The modulation of the aforementioned signaling pathways by this compound culminates in distinct and significant cellular responses, particularly in malignant cells.

A primary cellular response to this compound treatment in various cancer cell lines is the induction of apoptosis, or programmed cell death. nih.gov In human leukemia HL-60 cells, this compound treatment leads to characteristic features of apoptosis, including nuclear and DNA fragmentation. nih.gov Similarly, in non-small cell lung cancer cells, this compound's pro-apoptotic effect is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. nih.gov This arrest is associated with the decreased expression of cyclin D1, a key protein that regulates the transition from the G1 to the S phase of the cell cycle. nih.gov By halting the cell cycle at this checkpoint, this compound effectively prevents the proliferation of malignant cells.

Research Findings on this compound's Mechanistic Actions

| Cell Line(s) | Signaling Pathway Modulated | Key Molecular Effects | Cellular Outcome | Reference |

| Human Leukemia HL-60 | c-Jun N-Terminal Kinase (JNK) | Activation of JNK | Induction of apoptosis | nih.gov |

| Non-Small Cell Lung Cancer (A549, NCI-H1299) | MEK/ERK | Decreased phosphorylation of MEK and ERK | Inhibition of proliferation | nih.gov |

| Non-Small Cell Lung Cancer (A549) | NF-κB | Decreased phosphorylation of IκBα and p65 | Inhibition of proliferation and survival | nih.gov |

| Non-Small Cell Lung Cancer (A549) | - | Downregulation of Bcl-2 and cyclin D1, Upregulation of Bax | Induction of apoptosis and G0/G1 cell cycle arrest | nih.gov |

Regulation of Pro- and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2) and Cell Cycle Regulators (e.g., Cyclin D1)

This compound has been shown to modulate the expression of key proteins involved in the regulation of apoptosis and cell cycle progression. In a study on non-small cell lung cancer (NSCLC) cells, this compound treatment led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 nih.gov. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, favoring the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors.

Furthermore, the same study demonstrated that this compound inhibits the expression of Cyclin D1, a crucial regulator of the cell cycle nih.gov. Cyclin D1 is essential for the transition from the G1 to the S phase of the cell cycle. By downregulating Cyclin D1, this compound can induce a cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation nih.govmedchemexpress.com. In human leukemia HL-60 cells, this compound has been observed to induce characteristic features of apoptosis, including nuclear and DNA fragmentation nih.gov. This apoptotic effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway nih.gov.

| Protein | Function | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic | Upregulation | nih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation | nih.gov |

| Cyclin D1 | Cell cycle regulator (G1/S transition) | Downregulation | nih.govmedchemexpress.com |

Impact on Cellular Cytoskeleton (e.g., Actin, Tubulin)

Currently, there is a lack of specific scientific literature detailing the direct impact of this compound on the components of the cellular cytoskeleton, such as actin and tubulin. Further research is required to elucidate whether this compound interacts with these proteins to modulate their polymerization dynamics or organization, which could contribute to its observed cellular effects.

Influence on Oxidative Stress Markers (e.g., SOD, GSH-px, CAT, MDA)

This compound has demonstrated a significant influence on the cellular balance of oxidative stress. In a murine model of dextran sulfate sodium (DSS)-induced colitis, administration of this compound resulted in an increase in the levels of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GSH-px), and catalase (CAT) nih.gov. These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.

Concurrently, this compound treatment was found to decrease the levels of malondialdehyde (MDA) nih.gov. MDA is a well-established marker of lipid peroxidation, a process where ROS damage cellular lipids, leading to cell membrane dysfunction and damage. The ability of this compound to both enhance the antioxidant defense system and reduce a marker of oxidative damage suggests its potential as a protective agent against conditions associated with oxidative stress.

| Oxidative Stress Marker | Function/Indication | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Antioxidant enzyme | Increased levels | nih.gov |

| Glutathione Peroxidase (GSH-px) | Antioxidant enzyme | Increased levels | nih.gov |

| Catalase (CAT) | Antioxidant enzyme | Increased levels | nih.gov |

| Malondialdehyde (MDA) | Marker of lipid peroxidation | Decreased levels | nih.gov |

Enzyme Target Identification and Functional Interaction of this compound

Inhibition of H+,K+-ATPase Activity by this compound

A significant enzymatic target of this compound is the H+,K+-ATPase, also known as the proton pump, which is primarily responsible for gastric acid secretion. This compound has been shown to strongly inhibit the activity of H+,K+-ATPase with an IC50 value of 5.8 x 10⁻⁵ M. The mechanism of this inhibition is uncompetitive with respect to ATP and is enhanced by the presence of Mg²⁺. It is suggested that this compound interacts with the E1 state of the enzyme, forming a complex that blocks the conformational change to the E2 state, thereby preventing proton translocation.

Investigation of Other Putative Enzyme Targets and Modulation Mechanisms

In addition to its potent inhibition of H+,K+-ATPase, this compound has been found to inhibit other ATPases, although to a lesser extent. These include Na+,K+-ATPase, Mg²⁺-ATPase, Ca²⁺-ATPase, and H⁺-ATPase. However, this compound does not appear to affect the activity of alkaline or acid phosphatase. Further research is needed to identify other potential enzymatic targets of this compound and to fully understand the mechanisms by which it modulates their functions.

Immunomodulatory and Anti-Inflammatory Mechanisms of this compound

This compound exhibits notable immunomodulatory and anti-inflammatory properties. In a model of DSS-induced colitis, this compound was found to alleviate inflammation by inhibiting the Src-mediated NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and chemokine signaling pathway nih.gov. The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition leads to a reduction in the expression of pro-inflammatory genes.

Specifically, this compound treatment resulted in a decrease in the levels of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-18 (IL-18), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) nih.gov. These findings indicate that this compound can modulate the immune response by suppressing key inflammatory pathways and mediators.

Suppression of Pro-Inflammatory Cytokine Expression (e.g., IL-1β, IL-18, IL-6, TNF-α)

This compound has demonstrated the ability to modulate inflammatory responses by inhibiting key signaling pathways. researchgate.netnih.gov Studies have shown that this compound can suppress the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. researchgate.netnih.gov The NF-κB pathway is a critical regulator of the genetic expression of numerous pro-inflammatory cytokines. nih.govresearchgate.net

In a study on non-small cell lung cancer cell lines, this compound was found to decrease the phosphorylation of IκBα and p65, key components of the NF-κB pathway. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, which include various pro-inflammatory cytokines.

Furthermore, in a dextran sulfate sodium (DSS)-induced colitis mouse model, this compound was observed to inhibit the high expression of Src, a protein kinase that can activate the NF-κB pathway. researchgate.net This action led to a reduction in the levels of phosphorylated NF-κB p65 and its inhibitor, p-IκBα. researchgate.net The study concluded that this compound alleviates colitis by inhibiting the Src-mediated NF-κB and chemokine signaling pathways, which are instrumental in the production of pro-inflammatory factors. researchgate.net Although the direct downstream effects on specific cytokines like IL-1β, IL-18, IL-6, and TNF-α were not the primary focus of these particular studies, the inhibition of the master NF-κB pathway strongly suggests a mechanism for the suppression of these cytokines. nih.govnih.gov

Attenuation of Complement-Mediated Injuries and Mesangial Cell Proliferation in Glomerular Systems

Research indicates that this compound may play a protective role in the kidneys by mitigating inflammatory processes within the glomeruli. researchgate.net A study investigating glomerular injuries in high immunoglobulin A (HIGA) mice, which serve as a model for human IgA nephropathy, identified this compound as one of the active compounds in an ethyl acetate-soluble fraction of Atractylodes chinensis rhizomes that improved glomerular IgA deposition. researchgate.net

The deposition of IgA immune complexes in the glomerular mesangium is a hallmark of IgA nephropathy and can trigger local inflammation through the activation of the complement system. researchgate.netmdpi.com This complement activation is a key driver of tissue injury and can lead to the proliferation of mesangial cells, which contributes to the progression of glomerular damage. researchgate.netnih.gov

The study suggested that this compound, along with other hydrophobic compounds like β-eudesmol and atractylodin (B190633), may attenuate these complement-mediated injuries. researchgate.net By doing so, this compound helps to suppress the subsequent proliferation of mesangial cells within the renal glomeruli. researchgate.net The proposed mechanism involves the inhibition of glomerular IgA deposition, which in turn reduces the trigger for the inflammatory cascade mediated by the complement system. researchgate.net

Ecological Functions and Chemotaxonomic Applications of Hinesol

Ecological Roles of Hinesol (B1673248) in Plant-Environment Interactions

The presence and concentration of this compound in plants can influence their physiological responses and interactions within their ecological niches.

Influence on Plant Physiological Processes (e.g., Chlorophyll (B73375) Preservation and Degradation)

Research suggests that secondary metabolites like this compound can be involved in plant responses to environmental stresses. While direct studies specifically detailing this compound's influence on chlorophyll preservation or degradation are not extensively highlighted in the search results, related research on plant physiological responses to stress provides context. Drought stress, for instance, can lead to a decline in chlorophyll content due to pigment photo-oxidation and degradation, affecting photosynthetic activity. academicjournals.orgnih.gov The ability of plants to acclimate to different environments is linked to their photosynthetic capacity and associated biochemical and physiological processes. academicjournals.org Although the precise mechanism for this compound is not explicitly defined here, the broader understanding of secondary metabolites in stress response suggests a potential, albeit not yet fully elucidated, role in physiological processes under environmental challenges.

Potential as a Semiochemical or Defensive Compound in Ecological Niches

This compound, as a volatile organic compound (VOC) and a sesquiterpene, falls within classes of compounds known to act as semiochemicals or defensive compounds in plants. ctdbase.orgeg.netnih.gov Plants release VOCs in response to herbivore attack, mediating tritrophic interactions by attracting natural enemies of herbivores. nih.govafonet.orgrothamsted.ac.uk These herbivore-induced plant volatiles (HIPVs) can serve as kairomones, benefiting the receiver (e.g., a predator) in locating prey. eg.netrothamsted.ac.uk Semiochemicals, in general, are natural chemicals released by organisms that affect the behavior of other individuals, either within the same species (pheromones) or across different species (allelochemicals like allomones, kairomones, and synomones). eg.netwikipedia.orgplantprotection.pl Allomones, for example, benefit the emitter, such as in plant defense against herbivores. wikipedia.org While the search results indicate this compound is a major volatile component in Atractylodes lancea rhizomes and is considered pharmaceutically valuable, its specific role as a semiochemical or defensive compound in ecological interactions requires further dedicated investigation. researchgate.netfrontiersin.org

This compound as a Chemotaxonomic Marker in Plant Systematics

The chemical composition of plants, including the presence and concentration of compounds like this compound, is a valuable tool for chemotaxonomy, aiding in the classification and differentiation of plant species and populations. jetir.orgtaylorandfrancis.comnih.gov

Differentiation and Characterization of Plant Species and Chemotypes

This compound is recognized as a significant chemotaxonomic marker, particularly in the differentiation of Atractylodes lancea chemotypes. Studies have shown that A. lancea can be classified into distinct chemotypes based on the relative abundance of key essential oil components, including this compound and β-eudesmol, atractylon (B190628), and atractylodin (B190633). frontiersin.orgresearchgate.net For instance, the Hubei Chemotype (HBA) of A. lancea is characterized by high levels of β-eudesmol and this compound, while the Maoshan Chemotype (MA) exhibits higher concentrations of atractylodin and atractylon. frontiersin.orgresearchgate.net These chemical differences correlate with geographical distribution, allowing for the authentication of the origin of plant samples. frontiersin.orgresearchgate.net The ratio of β-eudesmol to this compound content has also been considered an important criterion for evaluating the quality and potentially differentiating types of A. lancea. researchgate.net

Here is a table illustrating the general chemical profiles of two Atractylodes lancea chemotypes:

| Chemotype | Characteristic Compounds (Higher Content) | Characteristic Compounds (Lower Content) |

| Hubei (HBA) | β-eudesmol, this compound | Atractylodin, Atractylon |

| Maoshan (MA) | Atractylodin, Atractylon | This compound, β-eudesmol |

These chemical profiles, determined through techniques like GC-MS, serve as a chemical fingerprint for differentiating A. lancea from different regions. frontiersin.orgresearchgate.net

Correlation with Genetic and Geographic Variations in Plant Populations

The variation in this compound content within plant populations, particularly in Atractylodes lancea, has been shown to correlate with both genetic and geographic factors. Studies on clonal lines of A. lancea cultivated in different locations and years have indicated that the content of this compound is largely influenced by genetic factors, although environmental factors like cultivation location can also play a role. researchgate.netplos.orgsemanticscholar.orgnih.gov Broad-sense heritability estimates for this compound content have been reported as relatively high, suggesting a strong genetic control over its production. plos.orgsemanticscholar.orgnih.gov

Geographic location is strongly linked to the observed chemotypes. The Hubei chemotype, rich in this compound and β-eudesmol, is primarily found in south-central China, while the Maoshan chemotype, with higher atractylodin and atractylon, is prevalent in northern regions. frontiersin.orgresearchgate.net This geographical differentiation in chemical composition reflects adaptive divergence influenced by environmental factors such as climate and soil conditions, which can promote adaptive genetic differentiation. plos.orgoup.com Correlation analysis of metabolites in A. lancea has revealed significant natural variations of terpenoids, including this compound, across different geographic locations. oup.com This underscores the interplay between genetics, environment, and the resulting chemical profile of plant populations.

Future Directions and Emerging Research Avenues in Hinesol Studies

Advanced Analytical and Spectroscopic Approaches for Hinesol (B1673248) Profiling and Quantification

Precise identification and quantification of this compound in complex biological and botanical matrices are crucial for both fundamental research and potential applications. While Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile components like this compound, including in essential oils from Atractylodes chinensis mdpi.comnih.gov, the application of more advanced analytical and spectroscopic approaches can provide deeper insights.

Future directions include the development and application of hyphenated techniques offering enhanced sensitivity, specificity, and structural elucidation capabilities. Techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) or comprehensive two-dimensional gas chromatography (GC×GC-MS) could enable more detailed profiling of this compound and its related compounds, even at low concentrations or in complex mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced multi-dimensional NMR techniques, can provide comprehensive structural information and help in the identification of novel this compound derivatives or metabolites excedr.com. The use of advanced spectroscopic methods is essential for analyzing complex samples and obtaining detailed information about their properties excedr.com.

Furthermore, the development of standardized and validated analytical methods for this compound across different matrices is essential for ensuring reproducibility and comparability of research findings. This is particularly important when studying variations in this compound content due to genetic factors, geographical origin, or cultivation techniques researchgate.netmdpi.com.

Deeper Elucidation of this compound Biosynthesis: Enzyme Isolation and Gene Function Characterization

Understanding the biosynthetic pathway of this compound in plants like Atractylodes lancea and Atractylodes chinensis is fundamental for potential metabolic engineering and sustainable production. Sesquiterpenes like this compound are synthesized via isoprenoid pathways, primarily the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, involving a series of enzymatic steps mdpi.comresearchgate.net.

Future research should focus on the detailed characterization of the enzymes involved in the late stages of this compound biosynthesis, particularly the sesquiterpene synthases (STSs) responsible for the cyclization of farnesyl diphosphate (B83284) (FPP) into the this compound scaffold. This involves the isolation and purification of these enzymes, followed by detailed biochemical characterization of their catalytic mechanisms, substrate specificities, and kinetic properties.

Concurrently, the identification and functional characterization of the genes encoding these enzymes are critical. Transcriptomic and genomic studies, including full-length transcriptome analysis, have begun to reveal genes related to terpenoid biosynthesis in Atractylodes species mdpi.comdntb.gov.ua. Future work should aim to identify the specific genes responsible for this compound production and characterize their expression patterns in different tissues and developmental stages. Techniques like gene silencing or overexpression can be employed to validate the function of putative genes and understand their regulatory mechanisms. Further molecular biological analyses, such as the isolation of genes related to the biosynthesis of sesquiterpenoids like β-eudesmol and this compound, are warranted researchgate.net.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Enhanced Biological Selectivity

This compound has demonstrated various biological activities, including antitumor effects researchgate.netcjnmcpu.comfrontiersin.org. However, a comprehensive understanding of how its chemical structure relates to its biological activity is still developing. Structure-Activity Relationship (SAR) studies are essential for identifying the key structural features responsible for observed effects and for designing novel derivatives with enhanced potency, selectivity, and potentially reduced off-target effects.

Future SAR studies should involve the synthesis of a library of this compound derivatives with specific modifications to different parts of the molecule. These modifications could include alterations to the hydroxyl group, the spiro ring system, or the side chains. Each derivative should then be rigorously tested in a panel of relevant biological assays to evaluate its activity and compare it to that of the parent compound.

Techniques such as molecular docking and computational modeling can complement experimental SAR studies by providing insights into the potential binding interactions between this compound and its derivatives with target molecules researchgate.netmdpi.com. This can help predict the activity of novel compounds and guide the design of future synthesis efforts. SAR analysis has been successfully applied to other compound classes to understand the relationship between structure and biological activities like anti-inflammatory, antioxidant, and antiulcer effects nih.gov. It is a valuable tool in designing and developing new derivatives with desired properties researchgate.net.

Identification of Novel Molecular Targets and Unexplored Mechanistic Pathways of this compound

While some studies have indicated potential molecular targets and pathways modulated by this compound, such as the JNK and ERK pathways in leukemia cells and the MEK/ERK and NF-κB pathways in lung cancer cells, and Src in anti-inflammatory responses researchgate.netfrontiersin.orgsmolecule.com, a comprehensive understanding of its molecular mechanisms of action is still needed.

Future research should focus on identifying novel molecular targets that mediate this compound's diverse biological effects. This can involve a combination of experimental approaches, such as pull-down assays, affinity chromatography, and activity-based protein profiling, coupled with advanced mass spectrometry to identify proteins that directly interact with this compound.

Furthermore, exploring unexplored mechanistic pathways is crucial. This could involve investigating this compound's effects on other signaling cascades, cellular processes (e.g., cell cycle regulation, migration, invasion), and interactions with other cellular components. The integration of phosphoproteomics and other omics technologies can provide a broader view of the cellular pathways affected by this compound treatment humanspecificresearch.orgmdpi.comnih.gov. Molecular networking is also a promising tool for investigating the molecular mechanisms of drugs or candidate molecules researchgate.net.

Strategies for Sustainable Bioproduction and Chemoenzymatic Synthesis of this compound and its Analogs

The increasing demand for natural products like this compound necessitates the development of sustainable and efficient production methods. Traditional extraction from plants can be resource-intensive and dependent on agricultural factors. Bioproduction and chemoenzymatic synthesis offer promising alternatives.

Future research should explore the potential of using microorganisms or engineered plant cell cultures for the sustainable bioproduction of this compound. This involves introducing the genes encoding the this compound biosynthetic pathway into suitable host organisms, such as yeast or bacteria, and optimizing fermentation conditions to maximize yield. Metabolic engineering strategies can be employed to enhance precursor supply and direct metabolic flux towards this compound production.

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers another avenue for sustainable production of this compound and its analogs scielo.brnih.govbeilstein-journals.orgtuhh.de. This approach can leverage the high specificity and efficiency of enzymes for particular transformations, reducing the need for harsh chemicals and conditions often used in traditional organic synthesis. Future work could focus on identifying or engineering enzymes that can catalyze specific steps in this compound synthesis, such as cyclization or functionalization reactions. This approach has been successfully applied to the synthesis of other complex molecules and pharmaceutical intermediates scielo.brdigitellinc.com.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of various omics technologies provides a holistic view of the biological system and can offer valuable insights into the effects of this compound at different molecular levels. Future this compound research should increasingly incorporate multi-omics approaches.

Metabolomics, the study of the complete set of metabolites in a biological sample, can help identify metabolic pathways affected by this compound treatment or variations in this compound production in plants humanspecificresearch.orgmdpi.comnih.gov. By analyzing changes in metabolite profiles, researchers can gain a better understanding of this compound's impact on cellular metabolism.

Proteomics, the large-scale study of proteins, can provide information on protein expression levels, post-translational modifications, and protein-protein interactions in response to this compound humanspecificresearch.orgmdpi.comnih.gov. This can help identify protein targets and signaling pathways involved in this compound's biological activities.

Transcriptomics, the study of RNA molecules, can reveal changes in gene expression patterns induced by this compound or related to its biosynthesis humanspecificresearch.orgmdpi.comnih.gov. This can provide insights into the regulatory mechanisms underlying this compound's effects and production.

Q & A

Basic: What analytical methods are recommended to confirm the enantiomeric purity of Hinesol in synthesized samples?

This compound exists in enantiomeric forms (e.g., (+)-hinesol vs. (−)-hinesol), which require precise characterization. Key methods include:

- Chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers.

- Optical rotation measurement ([α]D) to compare with literature values (e.g., (+35.4° vs. −40° in CHCl3) .

- NMR spectroscopy (1H and 13C) to confirm structural integrity, supported by 2D techniques like HMBC and COSY for stereochemical assignments .

Basic: How should researchers design cytotoxicity assays to evaluate this compound’s anticancer activity?

- Cell line selection : Use cancer cell lines with documented sensitivity to apoptosis (e.g., HeLa, MCF-7) .

- Dose-response curves : Test a range of concentrations (e.g., 1–100 μM) to determine IC50 values.

- Control groups : Include untreated cells and positive controls (e.g., cisplatin).

- Assay endpoints : Measure viability via MTT/WST-1 assays and confirm apoptosis via Annexin V/PI staining .

Advanced: How can contradictory data on this compound’s mechanism of action (apoptosis vs. necrosis) be resolved?

Contradictions may arise from differences in:

- Cell type specificity : Validate findings across multiple cell lines.

- Concentration thresholds : Lower doses may induce apoptosis, while higher doses trigger necrosis; perform time-course experiments .

- Assay conditions : Standardize protocols (e.g., serum-free media, incubation times) to minimize variability .

- Pathway analysis : Use Western blotting to quantify pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) markers .

Advanced: What experimental strategies can elucidate this compound’s dual inhibition of MEK/ERK and NF-κB pathways?

- Kinase activity assays : Measure ERK phosphorylation via Western blotting after this compound treatment .

- NF-κB translocation studies : Use immunofluorescence to track NF-κB localization (cytosol vs. nucleus).

- Gene silencing : Knock down MEK/ERK or NF-κB components to isolate pathway-specific effects .

- Transcriptomic profiling : RNA-seq can identify downstream targets regulated by both pathways .

Basic: What are the best practices for synthesizing this compound enantioselectively?

- Claisen rearrangement : Utilize methodologies from Kobayashi et al. (2015), which achieve high enantiomeric excess via chiral catalysts .

- Stereochemical monitoring : Track optical rotation during synthesis to ensure enantiopurity .

- Purification : Employ recrystallization or preparative HPLC to isolate the desired enantiomer .

Advanced: How can researchers address variability in this compound’s cytotoxicity data across studies?

- Standardize protocols : Align cell culture conditions, passage numbers, and assay durations .

- Statistical rigor : Use ANOVA with post-hoc tests to compare replicates; report confidence intervals .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., via systematic reviews) .

Basic: What techniques are critical for validating this compound’s purity in natural product extracts?

- LC-MS/MS : Quantify this compound against reference standards and detect co-eluting impurities .

- GC-MS : Analyze volatile derivatives for sesquiterpenoid identification.

- Isolation protocols : Combine column chromatography (silica gel) with preparative TLC for purification .

Advanced: How can this compound’s effect on cell cycle arrest (G0/G1 phase) be mechanistically dissected?

- Flow cytometry : Use PI staining to quantify cell cycle distribution .

- Cyclin expression profiling : Measure cyclin D1 levels via qPCR or Western blotting .

- Kinase inhibition assays : Test this compound’s interaction with CDK4/6 using in vitro kinase assays .

Advanced: What integrative approaches are recommended to study this compound’s multi-target effects in vivo?

- Pharmacokinetic studies : Measure bioavailability and tissue distribution in animal models .

- Omics integration : Combine transcriptomics, proteomics, and metabolomics to map systemic effects .

- Behavioral endpoints : In neuroinflammatory models, assess cognitive outcomes alongside molecular markers .

Basic: How should researchers optimize solvent systems for this compound solubility in experimental setups?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products